molecular formula C12H15Cl2NO2 B1221694 3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid CAS No. 5977-35-5

3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid

Katalognummer: B1221694
CAS-Nummer: 5977-35-5
Molekulargewicht: 276.16 g/mol
InChI-Schlüssel: DKROWFJGHDLNFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid is a chemical compound with the molecular formula C12H15Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid core substituted with a bis(2-chloroethyl)amino group and a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 4-methylbenzoic acid: This can be synthesized through the oxidation of 4-methyltoluene using an oxidizing agent such as potassium permanganate.

    Reaction with bis(2-chloroethyl)amine: The 4-methylbenzoic acid is then reacted with bis(2-chloroethyl)amine in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the bis(2-chloroethyl)amino group under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It has been investigated for its potential use as an antineoplastic agent, particularly in the treatment of certain types of cancer.

    Industry: The compound is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death, making it a potential antineoplastic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.

    Cyclophosphamide: A widely used chemotherapy drug with similar alkylating properties.

Uniqueness

3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with DNA, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

5977-35-5

Molekularformel

C12H15Cl2NO2

Molekulargewicht

276.16 g/mol

IUPAC-Name

3-[bis(2-chloroethyl)amino]-4-methylbenzoic acid

InChI

InChI=1S/C12H15Cl2NO2/c1-9-2-3-10(12(16)17)8-11(9)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17)

InChI-Schlüssel

DKROWFJGHDLNFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)N(CCCl)CCCl

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)O)N(CCCl)CCCl

Key on ui other cas no.

5977-35-5

Verwandte CAS-Nummern

52616-25-8 (hydrochloride salt)

Synonyme

IOB 82
IOB 82, sodium salt
IOB-82
NSC-146171

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.